Isoandrographolide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

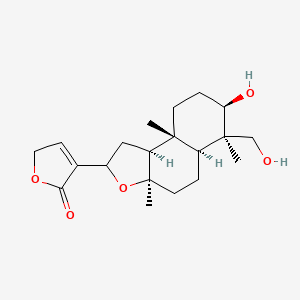

分子式 |

C20H30O5 |

|---|---|

分子量 |

350.4 g/mol |

IUPAC名 |

4-[(3aR,5aS,6R,7R,9aR,9bS)-7-hydroxy-6-(hydroxymethyl)-3a,6,9a-trimethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-2-yl]-2H-furan-5-one |

InChI |

InChI=1S/C20H30O5/c1-18-7-5-16(22)19(2,11-21)14(18)4-8-20(3)15(18)10-13(25-20)12-6-9-24-17(12)23/h6,13-16,21-22H,4-5,7-11H2,1-3H3/t13?,14-,15-,16+,18+,19-,20+/m0/s1 |

InChIキー |

QTYVPMSAPQBXMM-BXTHMLGCSA-N |

異性体SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@@]3([C@H]2CC(O3)C4=CCOC4=O)C)(C)CO)O |

正規SMILES |

CC12CCC(C(C1CCC3(C2CC(O3)C4=CCOC4=O)C)(C)CO)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Isoandrographolide from Andrographis paniculata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoandrographolide, a significant diterpenoid lactone found in Andrographis paniculata, has garnered increasing interest within the scientific community for its distinct biological activities, notably its potent anti-inflammatory effects through the inhibition of the NLRP3 inflammasome. Though a minor constituent compared to its well-known analogue, andrographolide, the unique therapeutic potential of this compound necessitates a comprehensive understanding of its discovery, isolation, and biological mechanisms. This technical guide provides a detailed overview of the historical context of its discovery, optimized protocols for its extraction and purification from Andrographis paniculata, and an analysis of its known interactions with cellular signaling pathways. All quantitative data are summarized for comparative analysis, and key experimental workflows and signaling pathways are visually represented to facilitate a deeper understanding of this promising natural product.

Discovery and Characterization

Initially identified as an acid-catalyzed rearrangement product of andrographolide, this compound was later confirmed as a naturally occurring minor diterpenoid in Andrographis paniculata. Its definitive structural elucidation and stereochemistry were established through X-ray crystallographic analysis, which was a pivotal moment in distinguishing it from other related compounds within the plant matrix.[1] This discovery laid the groundwork for further investigation into its unique biological properties.

Extraction and Isolation of this compound

The isolation of this compound from Andrographis paniculata presents a challenge due to its lower abundance compared to andrographolide. The following protocols outline a general workflow for its extraction and purification.

General Extraction of Diterpenoid Lactones

A preliminary extraction is performed to obtain a crude extract enriched with diterpenoid lactones.

Experimental Protocol: Methanol Extraction

-

Plant Material Preparation: Air-dried leaves of Andrographis paniculata are ground into a coarse powder (approximately 40-80 mesh).

-

Extraction: The powdered plant material is subjected to Soxhlet extraction or maceration with methanol. For maceration, a solid-to-solvent ratio of 1:10 (w/v) is commonly used, with the mixture being agitated for 24-48 hours at room temperature.

-

Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark green, viscous crude extract.

General workflow for the extraction of diterpenoid lactones.

Purification of this compound

Purification of this compound from the crude extract is typically achieved through column chromatography and can be further refined using preparative High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Column Chromatography

-

Stationary Phase: A silica gel column (60-120 mesh) is prepared.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the column.

-

Elution: A gradient elution is performed using a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate and then methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

Experimental Protocol: Preparative HPLC

For obtaining high-purity this compound, preparative HPLC is the method of choice.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for separating the diterpenoid lactones.[1]

-

Detection: UV detection at approximately 225 nm is suitable for monitoring the elution of this compound.[1]

-

Fraction Collection: The fraction corresponding to the retention time of this compound is collected.

Workflow for the purification of this compound.

Quantitative Analysis

The quantification of this compound in plant extracts is crucial for standardization and quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

| Parameter | Value/Condition | Reference |

| HPLC Column | C18 Reverse-Phase | [2] |

| Mobile Phase | Acetonitrile/Water Gradient | [1] |

| Detection | UV at ~225 nm | [1] |

While specific yield data for this compound is not extensively reported due to its status as a minor component, HPLC quantification allows for its determination in extracts. The content of the major diterpenoid, andrographolide, in Andrographis paniculata leaves can range from approximately 0.5% to 6% of the dry weight, and this compound is present in significantly lower concentrations.[3]

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activities, with a growing body of research focusing on its anti-inflammatory properties.

Inhibition of the NLRP3 Inflammasome

A key mechanism of action for this compound is the inhibition of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).

Experimental Protocol: In vitro NLRP3 Inflammasome Activation Assay

-

Cell Culture: Murine bone marrow-derived macrophages (BMDMs) are commonly used.

-

Priming: Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

-

Treatment: Cells are pre-treated with varying concentrations of this compound.

-

Activation: The NLRP3 inflammasome is then activated with a secondary stimulus such as ATP or nigericin.

-

Analysis: The supernatant is collected to measure the levels of secreted IL-1β and caspase-1 activity using ELISA and western blotting, respectively.

Inhibition of the NLRP3 inflammasome signaling pathway by this compound.

Other Potential Signaling Pathways

While the primary focus of current research is on the NLRP3 inflammasome, the structural similarity of this compound to andrographolide suggests potential interactions with other inflammatory signaling pathways. Andrographolide is known to modulate pathways such as NF-κB, JAK/STAT, and MAPK.[1][4][5][6][7][8][9][10][11][12][13] However, specific studies on the direct effects of this compound on these pathways are limited, and further research is warranted to fully elucidate its complete mechanism of action.

Conclusion

This compound, a minor diterpenoid from Andrographis paniculata, presents a compelling case for further drug development due to its potent and specific inhibition of the NLRP3 inflammasome. While its isolation requires more refined techniques than for the major constituent andrographolide, the protocols outlined in this guide provide a solid foundation for obtaining this compound for research purposes. The continued investigation into the quantitative analysis of this compound in various Andrographis paniculata chemotypes and a deeper exploration of its interactions with other cellular signaling pathways will be crucial in unlocking its full therapeutic potential. This technical guide serves as a valuable resource for researchers dedicated to advancing the scientific understanding and application of this promising natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological responses, yield and medicinal substance (andrographolide, AP1) accumulation of Andrographis paniculata (Burm. f) in response to plant density under controlled environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Andrographolide Inhibits Static Mechanical Pressure-Induced Intervertebral Disc Degeneration via the MAPK/Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism | MDPI [mdpi.com]

- 10. Andrographolide inhibits influenza A virus-induced inflammation in a murine model through NF-κB and JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Andrographolide Benefits Rheumatoid Arthritis via Inhibiting MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Isoandrographolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoandrographolide, a naturally occurring diterpenoid lactone and a significant isomer of andrographolide, has garnered considerable attention for its diverse pharmacological activities, including potent anti-inflammatory effects. A thorough understanding of its physicochemical properties is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its mechanism of action, specifically its role as an inhibitor of the NLRP3 inflammasome. All quantitative data are presented in structured tables for clarity and comparative analysis.

Core Physicochemical Properties

This compound is a colorless, crystalline compound isolated from Andrographis paniculata. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₀O₅ | [1] |

| Molecular Weight | 350.45 g/mol | [2] |

| Appearance | Colorless prism | N/A |

| Melting Point | 198-200 °C | N/A |

| CAS Number | 4176-96-9 | [2] |

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability and formulation development. While specific quantitative solubility data for this compound is limited, the data for its structurally similar isomer, andrographolide, provides a valuable reference point. It is generally characterized as being sparingly soluble in water and soluble in several organic solvents.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes | Reference(s) |

| Water | Very low (practically insoluble) | Not Specified | Data for Andrographolide: ~0.074 mg/mL at 25°C | [3][4] |

| Ethanol | Slightly soluble | Not Specified | Data for Andrographolide: ~0.2 mg/mL | [5] |

| Methanol | Soluble | Not Specified | Andrographolide is reported to be most soluble in methanol. | [6] |

| DMSO | Soluble | Not Specified | Data for Andrographolide: ~3 mg/mL | [5] |

| Chloroform | Very slightly soluble | Not Specified | Andrographolide is noted to be more stable in chloroform. | [3] |

Note: The quantitative values provided are for andrographolide and should be considered as estimations for this compound due to structural similarity. Experimental determination is recommended for precise values.

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of a molecule provides information about its electronic transitions. For andrographolide, the maximum absorbance is typically observed around 225-228 nm in methanol or ethanol.[5][7] It is anticipated that this compound exhibits a similar λmax due to the presence of the same α,β-unsaturated γ-lactone chromophore.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. The solvent used for NMR analysis can cause slight variations in chemical shifts.

Table 3.1: ¹H NMR Spectral Data of this compound (Solvent: Specify if known, e.g., CDCl₃ or DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not fully available in search results |

Table 3.2: ¹³C NMR Spectral Data of this compound (Solvent: Specify if known, e.g., CDCl₃ or DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| Data not fully available in search results |

Note: A comprehensive and unambiguously assigned NMR peak list for this compound was not available in the provided search results. The data for andrographolide is often reported and can be used for comparative purposes, but direct analysis of this compound is necessary for definitive structural confirmation.

Biological Activity: Inhibition of the NLRP3 Inflammasome

Recent studies have highlighted the role of this compound as a potent inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][8] The NLRP3 inflammasome is a multiprotein complex in the innate immune system that, when activated by various stimuli, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18, leading to inflammatory responses.[9][10][11]

This compound has been shown to inhibit the expression of key components of the inflammasome, including NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1.[1] Molecular docking studies suggest that this compound may directly bind to the NLRP3 protein, potentially interacting with amino acid residues LYS26 and GLU47, thereby preventing its activation and the subsequent inflammatory cascade.[1]

Signaling Pathway Visualization

The following diagram illustrates the canonical activation pathway of the NLRP3 inflammasome and the proposed inhibitory point of action for this compound.

Experimental Protocols

The following sections provide detailed methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of crystalline this compound into a mortar and gently grind it into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the powder into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating and Observation:

-

For a preliminary determination, heat the sample rapidly and note the approximate melting temperature.

-

Allow the apparatus to cool.

-

For an accurate determination, begin heating again at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the approximate melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the equilibrium solubility of this compound in various solvents.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature water bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Sample Preparation: Add an excess amount of this compound powder to a series of vials, ensuring that undissolved solid will remain at equilibrium.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, methanol, ethanol, DMSO) to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle. If necessary, centrifuge the vials at a low speed to facilitate separation.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved particles.

-

Quantification:

-

Dilute the filtered solution with an appropriate mobile phase to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV method. The detection wavelength should be set at the λmax of this compound (e.g., ~225 nm).

-

-

Calculation: Calculate the concentration of this compound in the original saturated solution based on the HPLC results and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination

The following diagram outlines the general workflow for the shake-flask solubility determination method.

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of this compound. The presented data, while leveraging information from its close analog andrographolide in some instances, underscores the need for further specific experimental validation to support advanced drug development efforts. The detailed protocols offer a standardized approach for researchers to generate robust and reliable data. Furthermore, the elucidation of its inhibitory effect on the NLRP3 inflammasome pathway opens promising avenues for the development of novel anti-inflammatory therapeutics.

References

- 1. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Isoandrographolide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, stereochemistry, and relevant experimental data for isoandrographolide, a significant bioactive diterpenoid lactone isolated from Andrographis paniculata.

Molecular Structure and Identification

This compound is a labdane diterpenoid and an isomer of the more abundant andrographolide. Its chemical formula is C₂₀H₃₀O₅, with a molecular weight of 350.45 g/mol .[1] The definitive structure and stereochemistry of this compound were established through X-ray crystallographic analysis, resolving previous ambiguities where different structures had been proposed.[2]

The IUPAC name for this compound is (3Z)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one.[3]

Molecular Structure:

A 2D representation of the chemical structure of this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound, crucial for its identification and characterization.

Table 1: Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.

| Parameter | Value |

| Molecular Formula | C₂₀H₃₀O₅ |

| Molecular Weight | 350.44 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.004(1) |

| b (Å) | 10.636(2) |

| c (Å) | 23.493(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1750.3(5) |

| Z | 4 |

Data obtained from Pramanick et al., J. Nat. Prod. 2006, 69, 3, 403–405.

Table 2: Spectroscopic Data

Infrared (IR) Spectroscopy: Key IR absorption bands provide information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3600 | O-H (Hydroxy group) |

| 1760 | C=O (α,β-unsaturated γ-lactone) |

| 898 | =C-H (Exomethylene group) |

Data obtained from Pramanick et al., J. Nat. Prod. 2006, 69, 3, 403–405.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra are essential for the detailed structural elucidation of this compound. The following data were reported for a compound identified as this compound isolated from Andrographis paniculata.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |

| 1 | 36.6 | 1.85 (m), 1.25 (m) |

| 2 | 27.8 | 2.10 (m), 1.65 (m) |

| 3 | 39.4 | 2.30 (m), 1.40 (m) |

| 4 | 42.9 | - |

| 5 | 53.1 | 1.50 (m) |

| 6 | 18.6 | 1.95 (m), 1.55 (m) |

| 7 | 39.4 | 1.75 (m), 1.45 (m) |

| 8 | 83.1 | - |

| 9 | 58.4 | 1.90 (m) |

| 10 | 36.0 | - |

| 11 | 33.3 | 2.50 (m), 2.20 (m) |

| 12 | 73.5 | 4.68 (t, 7.0) |

| 13 | 138.8 | - |

| 14 | 143.7 | 6.85 (d, 7.0) |

| 15 | 71.0 | 4.25 (d, 12.0), 4.15 (d, 12.0) |

| 16 | 170.5 | - |

| 17 | 32.0 | 1.20 (s) |

| 18 | 23.2 | 1.15 (s) |

| 19 | 64.6 | 3.60 (d, 11.0), 3.30 (d, 11.0) |

| 20 | 16.8 | 0.75 (s) |

Note: NMR data is adapted from a table in a ResearchGate entry titled "1 H and 13 C NMR spectroscopic data for 1 and 2 (400 MHz for 1 H and 100 MHz for 13 C; in C 5 D 5 N, J in Hz)" which is associated with a publication on diterpenoids from Andrographis paniculata. Compound '2' in this table is presumed to be this compound based on the context. For definitive assignments, consulting the primary literature is recommended.[4]

Signaling Pathway Inhibition

This compound has been shown to exert anti-inflammatory effects by inhibiting the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[2][5][6] This multi-protein complex is a key component of the innate immune system and its dysregulation is implicated in various inflammatory diseases.

The mechanism of inhibition by this compound involves the downregulation of key components of the inflammasome complex. Specifically, it has been demonstrated to inhibit the expression of NLRP3 itself, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and Caspase-1.[2] The inhibition of Caspase-1 activation subsequently prevents the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.

Inhibition of the NLRP3 inflammasome pathway by this compound.

Experimental Protocols

The following sections outline the general methodologies for the isolation, purification, and structural elucidation of this compound.

Isolation and Purification of this compound

The isolation of this compound from Andrographis paniculata typically involves solvent extraction followed by chromatographic purification.

1. Plant Material Preparation:

-

The aerial parts (leaves and stems) of Andrographis paniculata are collected, shade-dried, and then ground into a coarse powder.

2. Extraction:

-

The powdered plant material is subjected to exhaustive extraction using a suitable solvent. Methanol is commonly employed due to its effectiveness in extracting diterpenoids.

-

Soxhlet extraction or maceration are common techniques. For maceration, the powder is soaked in methanol for an extended period (e.g., 24-48 hours) with occasional agitation.

-

The resulting extract is filtered to remove solid plant material.

3. Preliminary Purification:

-

The crude methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous residue.

-

The residue can be treated with activated charcoal to remove pigments.

4. Chromatographic Separation:

-

The partially purified extract is subjected to column chromatography over silica gel.

-

A gradient elution system is typically used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

5. Final Purification:

-

Fractions rich in this compound are pooled, and the solvent is evaporated.

-

Final purification is achieved by recrystallization from a suitable solvent system (e.g., methanol-water or ethyl acetate-hexane) to yield pure crystalline this compound.

A generalized workflow for the isolation and purification of this compound.

Single-Crystal X-ray Diffraction

This technique is employed to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[5][7]

1. Crystal Growth:

-

High-quality single crystals of this compound are grown from a supersaturated solution. This is typically achieved by slow evaporation of the solvent from a solution of the purified compound.

2. Crystal Mounting:

-

A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.

3. Data Collection:

-

The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.

-

The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded by a detector.

4. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

-

The positions of the atoms in the crystal lattice are determined using computational methods (structure solution).

-

The atomic positions and other parameters are then refined to obtain the best possible fit with the experimental data, resulting in a detailed three-dimensional model of the molecule.[8]

This in-depth guide provides a solid foundation for researchers and professionals working with this compound, offering key data and methodologies for its study and application. For further detailed information, consulting the primary literature cited is highly recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. en.wikipedia.org [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. indianchemicalsociety.com [indianchemicalsociety.com]

An In-Depth Technical Guide to the Biological Activities of Isoandrographolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoandrographolide, a major diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological properties of this compound, with a focus on its anti-inflammatory, anticancer, antiviral, and hepatoprotective effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative data, and mechanistic insights into the therapeutic potential of this natural compound.

Core Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a promising candidate for the development of novel therapeutics. The primary activities that have been extensively investigated are detailed below.

Anticancer Activity

This compound has demonstrated potent antiproliferative and pro-apoptotic effects across various cancer cell lines. Its anticancer activity is attributed to its ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis.

Quantitative Data: Anticancer Activity of this compound

| Cell Line | Assay | IC50 (µM) | Reference |

| HL-60 (Human Leukemia) | Proliferation Assay | 6.30 | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/mL and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties primarily through the inhibition of the NLRP3 inflammasome and the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory mediators.

Signaling Pathway: NLRP3 Inflammasome Inhibition

This compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. This inhibition leads to reduced maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

Caption: this compound inhibits NLRP3 inflammasome activation.

Experimental Protocol: Western Blot for NLRP3 Inflammasome Proteins

This protocol details the detection of key proteins in the NLRP3 inflammasome pathway.

-

Cell Lysis: Lyse treated macrophage cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 30-50 µg of protein on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against NLRP3, ASC, and Caspase-1.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway: NF-κB Inhibition

This compound can suppress the NF-κB signaling pathway, a central regulator of inflammation. It has been suggested that it may interfere with the phosphorylation of IκBα, preventing its degradation and the subsequent nuclear translocation of the p65 subunit.

Caption: this compound inhibits the NF-κB signaling pathway.

Antiviral Activity

While specific data for this compound is emerging, its parent compound, andrographolide, has shown significant antiviral activity against a range of viruses. It is hypothesized that this compound shares similar mechanisms.

Quantitative Data: Antiviral Activity of Andrographolide (for reference)

| Virus | Cell Line | Assay | EC50 (µM) | Reference |

| Dengue Virus (DENV-2) | HepG2 | Virus Yield Reduction | 21.304 | [2] |

| Dengue Virus (DENV-2) | HeLa | Virus Yield Reduction | 22.739 | [2] |

| Influenza A (H9N2) | MDCK | Plaque Reduction | 8.4 | [2] |

| Influenza A (H5N1) | MDCK | Plaque Reduction | 15.2 | [2] |

| Influenza A (H1N1) | MDCK | Plaque Reduction | 7.2 | [2] |

Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the reduction in viral infectivity.

-

Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero or MDCK) in 6-well plates.

-

Virus Adsorption: Infect the cells with a known titer of the virus for 1 hour.

-

Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the 50% effective concentration (EC50) as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Hepatoprotective Activity

This compound and its derivatives have demonstrated protective effects against liver injury in both in vitro and in vivo models. This activity is linked to the upregulation of antioxidant enzymes and the modulation of signaling pathways involved in liver homeostasis.

Experimental Workflow: In Vivo Hepatoprotective Study

Caption: Workflow for in vivo hepatoprotective activity assessment.

Experimental Protocol: Measurement of Liver Enzymes (ALT/AST)

Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key biomarkers of liver damage.

-

Sample Preparation: Collect cell culture supernatant or animal serum.

-

Assay Procedure: Use commercially available colorimetric assay kits for ALT and AST.

-

Reaction: The enzymatic reaction typically involves the conversion of a substrate, leading to the production of a colored product.

-

Absorbance Measurement: Measure the absorbance at the specified wavelength using a microplate reader.

-

Calculation: Determine the enzyme activity (U/L) based on a standard curve.

Modulation of Key Signaling Pathways

PI3K/Akt Signaling Pathway

This compound has been implicated in the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and metabolism. In some cancer cells, inhibition of this pathway by this compound can lead to decreased cell proliferation and induction of apoptosis.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Conclusion

This compound is a promising natural product with a wide range of biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a foundational understanding of its anticancer, anti-inflammatory, antiviral, and hepatoprotective properties, supported by quantitative data and detailed experimental protocols. The elucidation of its mechanisms of action, particularly its impact on key signaling pathways such as NLRP3, NF-κB, and PI3K/Akt, offers valuable insights for the design of future studies and the development of this compound-based therapies. As research in this area continues to evolve, this document will serve as a valuable resource for the scientific community.

References

Preliminary Studies on Isoandrographolide Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isoandrographolide is a labdane diterpenoid and a key bioactive constituent of Andrographis paniculata, a plant widely used in traditional Asian medicine. As a stereoisomer of the more extensively studied andrographolide, this compound is emerging as a compound of interest for its distinct pharmacological properties. Preliminary studies have indicated its potential in modulating inflammatory pathways and exhibiting cytotoxic effects against various cell lines. This technical guide provides a consolidated overview of the current, albeit limited, understanding of this compound's cytotoxicity, focusing on available data, relevant experimental protocols, and known molecular pathways. A notable finding is that this compound may possess lower general cytotoxicity compared to its isomer, andrographolide, suggesting a potentially different therapeutic window and mechanism of action[1].

Quantitative Data on Cytotoxicity

Direct quantitative data, such as IC50 values for this compound, are not as widely published as those for andrographolide. However, available studies provide a qualitative and comparative understanding of its cytotoxic potential across different cell lines.

| Cell Line | Cell Type | Observed Effect | Notes |

| M1 | Myeloid Leukemia | Induced cell differentiation[2] | --- |

| HL-60 | Human Promyelocytic Leukemia | Significant inhibition of proliferation[2] | --- |

| ASK | Cancer Cell Line | Strong cytotoxic activity reported for epi-isoandrographolide derivatives[3] | Activity noted for derivatives, not the parent compound. |

| A549 | Lung Cancer | Moderate cytotoxic activity reported for epi-isoandrographolide derivatives[3] | Activity noted for derivatives, not the parent compound. |

| HeLa | Cervical Cancer | Moderate cytotoxic activity reported for epi-isoandrographolide derivatives[3] | Activity noted for derivatives, not the parent compound. |

| Various | --- | Lower cytotoxicity compared to andrographolide[1] | A key study noted a more potent therapeutic effect (anti-inflammatory) despite lower cytotoxicity[1]. |

Known Signaling Pathways

The primary mechanism of action elucidated specifically for this compound involves the inhibition of the NLRP3 inflammasome, a key component of the innate immune system that can contribute to inflammation-driven pathologies.

Inhibition of NLRP3 Inflammasome Activation

Studies have shown that this compound can directly inhibit the activation of the NLRP3 inflammasome complex[1]. This action leads to a downstream reduction in the maturation and release of pro-inflammatory cytokines. Molecular docking studies suggest this compound may directly bind to the NLRP3 protein[1]. This inhibitory action is central to its potent anti-inflammatory effects and distinguishes its mechanism from the broader cytotoxic pathways associated with andrographolide.

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Experimental Protocols

The following are standard, detailed methodologies for key in vitro assays used to evaluate the cytotoxicity of compounds like this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells is the basis of this assay[4][5].

Protocol Steps:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium[4][6]. Incubate overnight (~18-24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment[4].

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution (typically dissolved in DMSO). Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same DMSO concentration as the highest dose) and a no-treatment control[7].

-

Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂[7].

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 2-4 hours at 37°C[4][7].

-

Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals[4][7].

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader[7]. Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.

References

- 1. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phcogrev.com [phcogrev.com]

- 3. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Role of Isoandrographolide in Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoandrographolide, a labdane diterpenoid isolated from the medicinal plant Andrographis paniculata, has emerged as a molecule of interest in the study of cell differentiation. As an isomer of the more extensively studied andrographolide, this compound exhibits distinct biological activities, notably its potent capacity to induce differentiation in specific cell lineages. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's role in cell differentiation, with a primary focus on its effects on myeloid cells. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and development.

Core Focus: Induction of Myeloid Cell Differentiation

The most definitive evidence for this compound's activity relates to its ability to induce differentiation in myeloid leukemia cells. Research has identified it as a potent inducer of differentiation in the murine myeloid leukemia M1 cell line.[1] This process involves the transition of malignant, proliferative cells into more mature, functional, and non-proliferative cell types, such as macrophages.

Quantitative Data Presentation

| Compound | Cell Line | Assay | Result | Reference |

| This compound | M1 (Mouse Myeloid Leukemia) | Cell Differentiation Induction | Potent inducing activity | [1] |

| This compound | HL-60 (Human Promyelocytic Leukemia) | Antiproliferation | IC₅₀: 6.30 µM | [2] |

| Andrographolide | HL-60 (Human Promyelocytic Leukemia) | Antiproliferation | IC₅₀: 9.33 µM | [2] |

| Andrographolide | NB4 (Human Acute Promyelocytic Leukemia) | Cell Differentiation | Strong activity at 4.5 µM | [3] |

| Andrographolide | U937 (Human Myeloid Leukemia) | Apoptosis Induction | Dose-dependent | [4] |

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed experimental protocols for this compound are based on established methods for inducing and assessing myeloid cell differentiation.

M1 Myeloid Leukemia Cell Differentiation Assay

This protocol is adapted from standard methodologies for assessing myeloid differentiation.

-

Cell Culture:

-

Culture murine M1 myeloid leukemia cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Cells should be in the logarithmic growth phase before the experiment.

-

-

Differentiation Induction:

-

Seed M1 cells at a density of 1 x 10⁵ cells/mL in 6-well plates.

-

Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). The final DMSO concentration in the culture medium should not exceed 0.1%.

-

Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Include a vehicle control (DMSO only).

-

Incubate the cells for 72-96 hours to allow for differentiation.

-

-

Assessment of Differentiation (Phagocytic Activity):

-

After incubation, collect the cells by centrifugation.

-

Resuspend the cells in fresh medium containing 1 mg/mL latex beads (1 µm diameter).

-

Incubate for 4 hours at 37°C to allow for phagocytosis.

-

Wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-phagocytosed beads.

-

Prepare cytospin slides or smears and stain with Giemsa solution.

-

Observe under a light microscope. Count at least 200 cells and determine the percentage of phagocytic cells (cells that have engulfed three or more latex beads).

-

General Experimental Workflow

The logical flow of experiments to characterize a compound's effect on cell differentiation is crucial for systematic investigation.

Caption: Experimental workflow for assessing this compound's effect on cell differentiation.

Signaling Pathways in Myeloid Differentiation (Context from Andrographolide)

While signaling pathways for this compound are not yet fully elucidated, studies on its isomer, andrographolide, in leukemia cells provide valuable insights into potential mechanisms. Andrographolide has been shown to modulate key signaling pathways that are critical for cell survival, proliferation, and differentiation.

NF-κB and MAPK Signaling Pathways

In leukemia cells, the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) pathways are often dysregulated, promoting proliferation and inhibiting apoptosis. Andrographolide has been reported to inhibit the NF-κB pathway and modulate MAPK signaling, leading to cell cycle arrest and apoptosis, which can be prerequisites for differentiation.[4]

Caption: Proposed mechanism via NF-κB and MAPK pathways based on andrographolide data.

Differentiation vs. Proliferation Logic

The induction of differentiation is fundamentally linked to the cessation of proliferation. This compound's antiproliferative effects likely create a cellular state permissive for differentiation programs to execute.

References

- 1. Cell differentiation-inducing diterpenes from Andrographis paniculata Nees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Andrographolide inhibits growth of acute promyelocytic leukaemia cells by inducing retinoic acid receptor-independent cell differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Andrographolide potentiates the antitumor effect of topotecan in acute myeloid leukemia cells through an intrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on the Anti-inflammatory Properties of Isoandrographolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoandrographolide, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of interest for its potential anti-inflammatory activities. As a stereoisomer of the more extensively studied andrographolide, this compound is being investigated for its unique pharmacological profile. Early research suggests that it may offer potent anti-inflammatory effects with a favorable cytotoxicity profile, making it a promising candidate for further drug development. This technical guide provides an in-depth overview of the foundational research on the anti-inflammatory properties of this compound, including its mechanism of action, quantitative data from key in vitro and in vivo studies, and detailed experimental protocols.

Mechanism of Action

Early studies indicate that a primary anti-inflammatory mechanism of this compound is the inhibition of the NLRP3 (NOD-like receptor protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory responses. Research has shown that this compound can suppress the expression of key components of this complex, including NLRP3 itself, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1. This inhibition ultimately leads to a reduction in the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).

While direct evidence is still emerging, based on the activities of its parent compound, andrographolide, it is hypothesized that this compound may also modulate other key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound. For comparative context, data for the related compound, andrographolide, are also included where direct data for this compound is limited.

Table 1: In Vitro Anti-inflammatory Activity of this compound and Andrographolide

| Compound | Target/Assay | Cell Line | IC₅₀ Value / Inhibition | Reference |

| This compound | NLRP3 Expression | In vitro model | Significant Inhibition | [1] |

| This compound | ASC Expression | In vitro model | Significant Inhibition | [1] |

| This compound | Caspase-1 Expression | In vitro model | Significant Inhibition | [1] |

| Andrographolide | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 17.4 ± 1.1 µM | [1][2] |

| Andrographolide | TNF-α Production | RAW 264.7 Macrophages | ~23.3 µM | |

| Andrographolide | IL-6 Production | DU145 Cells | ~3 µM | |

| Andrographolide | PGE₂ Production | RAW 264.7 Cells | 8.8 µM |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Compound | Animal Model | Dosage | Effect | Reference |

| This compound | Silica-induced silicosis in mice | Not specified | Attenuated inflammatory response | [1] |

| This compound | Egg white-induced foot-plantar edema in rats | Not specified | Stronger activity than andrographolide |

Experimental Protocols

This section details key experimental protocols used in the early research of this compound's anti-inflammatory properties. Where specific protocols for this compound are not available, methodologies have been adapted from studies on the closely related compound, andrographolide.

Cell Culture and Treatment

-

Cell Lines:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Human monocytic cell line (e.g., THP-1)

-

-

Culture Conditions:

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a desired density.

-

Allow cells to adhere and grow for 24 hours.

-

Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final DMSO concentration typically below 0.1%) for 1-2 hours.

-

Induce inflammation by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), and incubate for a specified duration (e.g., 24 hours).

-

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the non-toxic concentration range of this compound.

-

Procedure:

-

Seed cells in a 96-well plate and treat with various concentrations of this compound for 24-48 hours.

-

Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (vehicle-treated) group.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment with this compound and LPS.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm.

-

Calculate the cytokine concentration from the standard curve.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., NLRP3, ASC, Caspase-1, p-p65, p-IκBα, p-p38, p-JNK, p-ERK).

-

Procedure:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways potentially modulated by this compound and a general experimental workflow for its in vitro evaluation.

Conclusion and Future Directions

Early research into the anti-inflammatory properties of this compound reveals it as a promising therapeutic candidate. Its ability to inhibit the NLRP3 inflammasome provides a distinct mechanism of action that warrants further investigation. Notably, preliminary findings suggest a potentially superior efficacy and safety profile compared to its well-studied isomer, andrographolide.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:

-

Quantitative Analysis: There is a pressing need for comprehensive dose-response studies to determine the IC₅₀ values of this compound against a wider range of inflammatory mediators, including various cytokines and chemokines.

-

Mechanism of Action: Further studies are required to confirm the effects of this compound on the NF-κB and MAPK signaling pathways and to identify its direct molecular targets.

-

In Vivo Studies: More extensive in vivo studies in various animal models of inflammatory diseases are necessary to evaluate its efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship: Comparative studies with andrographolide and other derivatives will be crucial to understand the structure-activity relationships and to guide the synthesis of novel, more potent anti-inflammatory agents.

References

- 1. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

Isoandrographolide: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoandrographolide, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a promising therapeutic agent with a wide spectrum of pharmacological activities. As a stereoisomer of the more extensively studied andrographolide, this compound exhibits potent anti-inflammatory, anticancer, and antiviral properties, often with a comparable or, in some cases, superior therapeutic index. This technical guide provides an in-depth overview of the current state of research on this compound, focusing on its mechanisms of action, quantitative biological data, and detailed experimental protocols to facilitate further investigation and drug development efforts.

Quantitative Biological Activity

The therapeutic efficacy of this compound and its parent compound, andrographolide, has been quantified across a range of preclinical models. The following tables summarize key inhibitory and effective concentrations, providing a comparative reference for their biological potency.

Table 1: Anticancer Activity

| Compound | Cell Line | Assay | IC50 (µM) | Citation(s) |

| Andrographolide | KB (Oral Carcinoma) | MTT Assay | 106.2 (µg/ml) | [1] |

| Andrographolide | MCF-7 (Breast Cancer) | MTT Assay | 32.90 ± 0.02 (48h) | [2][3] |

| Andrographolide | MDA-MB-231 (Breast Cancer) | MTT Assay | 37.56 ± 0.03 (48h) | [2][3] |

| This compound Derivative (1g) | HCT-116 (Colon Cancer) | Cytotoxicity Assay | 3.08 | [4] |

| This compound Derivative (1c) | HCT-116 (Colon Cancer) | Cytotoxicity Assay | 3.16 | [4] |

| This compound Derivative (1b) | HCT-116 (Colon Cancer) | Cytotoxicity Assay | 3.40 | [4] |

Table 2: Anti-inflammatory Activity

| Compound | Assay | IC50 (µM) | Citation(s) |

| Andrographolide | NO Production Inhibition (LPS-stimulated macrophages) | 7.9 | [5][6] |

| Neoandrographolide | NO Production Inhibition (LPS-stimulated macrophages) | 35.5 | [5][6] |

| 14-deoxy-11,12-didehydroandrographolide | NO Production Inhibition (LPS-induced murine macrophages) | 94.12 ± 4.79 | [7] |

| Andrographolide | TNF-α Inhibition | 23.3 | [8] |

Table 3: Antiviral Activity

| Compound | Virus | Cell Line | EC50 (µM) | Citation(s) |

| Andrographolide | Dengue Virus (DENV2) | HepG2 | 21.304 | [9] |

| Andrographolide | Dengue Virus (DENV2) | HeLa | 22.739 | [9] |

| 14-α-lipoyl andrographolide (AL-1) | Influenza A (H9N2) | MDCK | 8.4 | [9] |

| 14-α-lipoyl andrographolide (AL-1) | Influenza A (H5N1) | MDCK | 15.2 | [9] |

| 14-α-lipoyl andrographolide (AL-1) | Influenza A (H1N1) | MDCK | 7.2 | [9][10] |

| Andrographolide | Zika Virus (ZIKV) | A549 | 31.8 ± 3.5 | [11] |

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their therapeutic effects by modulating key signaling pathways involved in inflammation, cell proliferation, and viral replication.

Inhibition of the NLRP3 Inflammasome

This compound has been shown to be a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that, when dysregulated, contributes to a variety of inflammatory diseases.[12][13] Inhibition of the NLRP3 inflammasome by this compound leads to reduced activation of caspase-1 and subsequent decrease in the secretion of pro-inflammatory cytokines IL-1β and IL-18.[13]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. Andrographolide, and likely this compound, inhibits NF-κB activation by preventing the degradation of its inhibitory protein, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.

Interference with JAK-STAT and PI3K/Akt Signaling

Andrographolide has been shown to suppress the JAK-STAT and PI3K/Akt signaling pathways, which are crucial for cell growth, proliferation, and survival. Inhibition of these pathways contributes to the anticancer effects of andrographolide and its derivatives by inducing cell cycle arrest and apoptosis.[14] Andrographolide achieves this by inhibiting the phosphorylation of key proteins such as JAK1/2, STAT3, and Akt.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following section outlines key experimental protocols used to evaluate the therapeutic potential of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, final concentration <0.1%).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

NLRP3 Inflammasome Inhibition Assay

This protocol details an in vitro method to assess the inhibitory effect of this compound on the NLRP3 inflammasome in macrophages.

-

Cell Culture and Differentiation: Culture THP-1 human monocytic cells and differentiate them into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3 hours. Wash the cells and incubate in fresh medium for 24 hours.

-

Priming: Prime the differentiated THP-1 cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.

-

NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Determine the percentage of inhibition of IL-1β secretion by this compound compared to the vehicle-treated control.

Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the phosphorylation status and expression levels of key proteins in signaling pathways modulated by this compound.

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time and at the appropriate concentrations. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-Akt, total Akt, etc.) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound presents a compelling profile as a potential therapeutic agent, with robust anti-inflammatory, anticancer, and antiviral activities demonstrated in a variety of preclinical models. Its multi-target mechanism of action, involving the modulation of key signaling pathways such as NLRP3, NF-κB, JAK-STAT, and PI3K/Akt, suggests its potential utility in a range of complex diseases. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community, fostering further research and development of this compound and its derivatives as novel therapeutics. Further investigations, including comprehensive preclinical toxicology and pharmacokinetic studies, are warranted to pave the way for future clinical evaluation.

References

- 1. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel pyrazole acetals of andrographolide and this compound as potent anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00547C [pubs.rsc.org]

- 5. Suppression of NO production in activated macrophages in vitro and ex vivo by neoandrographolide isolated from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Andrographolide and Its 14-Aryloxy Analogues Inhibit Zika and Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound inhibits NLRP3 inflammasome activation and attenuates silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of the JAK-STAT3 pathway by andrographolide enhances chemosensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoandrographolide and its Natural Derivatives: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Chemistry, Bioactivity, and Therapeutic Potential of a Promising Class of Diterpenoid Lactones

Executive Summary

Isoandrographolide, a significant bioactive diterpenoid lactone derived from the medicinal plant Andrographis paniculata, is emerging as a compound of considerable interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound and its naturally occurring derivatives, with a focus on their chemical properties, biological effects, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a consolidated repository of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further investigation and therapeutic innovation.

Introduction: The Chemical Landscape of Andrographolide Derivatives

Andrographis paniculata (Burm.f.) Nees, commonly known as "King of Bitters," has a long and storied history in traditional medicine across Asia. Its therapeutic efficacy is largely attributed to a class of labdane diterpenoids, with andrographolide being the most abundant and extensively studied constituent. However, a number of other naturally occurring derivatives, including this compound, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide, contribute significantly to the plant's pharmacological profile.

This compound shares the same molecular formula as andrographolide (C₂₀H₃₀O₅) but possesses a distinct stereochemistry that influences its biological activity.[1] These structural nuances are critical in determining the interaction of these molecules with biological targets and are a key focus of ongoing research. This guide will delve into the chemical structures, natural sources, and biosynthetic pathways of this compound and its key natural derivatives.

Biological Activities and Therapeutic Potential

This compound and its derivatives exhibit a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics for a range of diseases. The primary activities of interest include anti-inflammatory, anticancer, antiviral, and hepatoprotective effects.

Anti-inflammatory Activity

A growing body of evidence highlights the potent anti-inflammatory properties of this compound. A key mechanism underlying this activity is the inhibition of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[2][3] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune disorders.

Studies have shown that this compound can significantly inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the release of inflammatory mediators.[2][4] This effect is reported to be more potent and less cytotoxic than that of its more abundant isomer, andrographolide.[2]

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6] The anticancer mechanisms are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival. For instance, this compound has been shown to exhibit antiproliferative activity against human leukemia HL-60 cells.[6] Furthermore, synthetic modifications of the this compound scaffold, such as the synthesis of 17-amino-8-epi-isoandrographolide analogues, have yielded compounds with strong and selective cytotoxic activity against specific cancer cell lines.[4]

Antiviral Activity

Several natural derivatives of andrographolide, including this compound, have been investigated for their antiviral properties. These compounds have shown activity against a range of viruses by interfering with various stages of the viral life cycle, from entry into the host cell to replication.[7] For example, certain andrographolide derivatives have demonstrated inhibitory effects against the main protease of SARS-CoV-2.[7]

Hepatoprotective Effects

This compound and its derivatives have also been recognized for their potential to protect the liver from damage.[8][9] Studies on steatotic HepG2 cells and in high-fat diet-fed animal models have indicated that certain this compound derivatives can lower intracellular triglyceride content and reduce the levels of liver enzymes associated with liver damage.[8]

Quantitative Data on Biological Activities

For ease of comparison, the following tables summarize the available quantitative data on the biological activities of this compound and its natural derivatives. It is important to note that IC₅₀ and EC₅₀ values can vary depending on the specific experimental conditions, cell lines, and viral strains used.

Table 1: Anticancer Activity of this compound and its Derivatives

| Compound | Cell Line | Assay | IC₅₀ / GI₅₀ (µM) | Reference |

| This compound | HL-60 (Human Leukemia) | Proliferation | 6.30 | [6] |

| Andrographolide | HL-60 (Human Leukemia) | Proliferation | 9.33 | [6] |

| Compound 1g (Andrographolide derivative) | HCT-116 (Colon Cancer) | MTT | 3.08 | [5] |

| Methyl Sulfonyl Derivative (4a) | NCI-H187 (Small Lung Cancer) | MTT | 6.26 | [10] |

| Methyl Sulfonyl Derivative (4a) | K562 (Leukemia) | MTT | 5.97 | [10] |

| Methyl Sulfonyl Derivative (4a) | MCF-7 (Breast Cancer) | MTT | 11.30 | [10] |

| Methyl Sulfonyl Derivative (4a) | A549 (Lung Adenocarcinoma) | MTT | 3.98 | [10] |

Table 2: Antiviral Activity of Andrographolide and its Derivatives

| Compound | Virus | Cell Line | IC₅₀ / EC₅₀ | Reference |

| Andrographolide | SARS-CoV-2 | Calu-3 | 0.034 µM (IC₅₀) | [7] |

| Andrographolide | DENV2 | HepG2 | 21.304 µM (EC₅₀) | [7] |

| Andrographolide | DENV2 | HeLa | 22.739 µM (EC₅₀) | [7] |

| 14-Deoxy-11,12-didehydroandrographolide | Influenza A Virus (IAV) | A549 | 5 ± 1 µg/mL (IC₅₀) | [7] |

| 14-Deoxy-11,12-didehydroandrographolide | Influenza A Virus (IAV) | MDCK | 38 ± 1 µg/mL (IC₅₀) | [7] |

Table 3: Anti-inflammatory Activity of this compound and Related Compounds

| Compound | Target/Assay | IC₅₀ (µM) | Reference |

| 14-Deoxy-11,12-didehydroandrographolide | NO Production (LPS-induced murine macrophages) | 94.12 ± 4.79 | [11] |

| Neoandrographolide | NO Production (LPS-induced murine macrophages) | >100 | [11] |

Mechanisms of Action: A Focus on Signaling Pathways

The diverse biological effects of this compound and its derivatives are a result of their ability to modulate multiple cellular signaling pathways.

Inhibition of the NLRP3 Inflammasome